tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
CAS No.: 171559-74-3
Cat. No.: VC4873415
Molecular Formula: C11H14N2O5
Molecular Weight: 254.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171559-74-3 |
|---|---|
| Molecular Formula | C11H14N2O5 |
| Molecular Weight | 254.242 |
| IUPAC Name | tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate |
| Standard InChI | InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3 |
| Standard InChI Key | DWWAUQIESJGSDR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
The compound’s IUPAC name, tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate, reflects its core pyridine ring substituted at the 1-position with an acetoxy group and at the 3-position with a nitro group. Key structural features include:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
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Nitro group (-NO₂): Located at the 3-position, contributing to electron-withdrawing effects and reactivity.
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Oxo group (=O): At the 2-position, forming a pyridone structure.
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tert-Butyl ester (-OC(O)C(CH₃)₃): A bulky, hydrolytically stable ester group at the 1-position .
The molecular structure is confirmed via spectroscopic data:
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SMILES: CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N+[O-]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.24 g/mol | |
| Density | 1.28 ± 0.1 g/cm³ | |
| Boiling Point | 399.4 ± 42.0 °C (predicted) | |
| Solubility | Not fully characterized | |
| LogP (Partition Coefficient) | 1.28 (predicted) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves N-alkylation of pyridone precursors. A common route includes:
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Formation of the pyridone core: 3-Nitro-2-pyridinol is reacted with chloroacetic acid to yield (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.
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Esterification: The carboxylic acid intermediate is treated with tert-butyl bromide or tert-butyl bromoacetate in the presence of a base (e.g., sodium hydride) to introduce the tert-butyl ester group .
Alternative methods leverage palladium-catalyzed hydrogenation for nitro group reduction in related compounds, though this step is omitted in the final synthesis of the target molecule .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyridone formation | 3-Nitro-2-pyridinol + chloroacetic acid | 60–75% | |
| Esterification | tert-Butyl bromoacetate, NaH, THF | 50–65% |
Structural and Crystallographic Insights
Conformational Analysis
X-ray crystallography of analogous tert-butyl pyridone derivatives reveals:
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The tert-butyl group adopts an orthogonal orientation relative to the pyridone ring, minimizing steric hindrance .
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The nitro group lies coplanar with the pyridone ring, facilitating resonance stabilization .
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Hydrogen bonding: N–H···O interactions between the pyridone’s amide hydrogen and ester carbonyl oxygen stabilize dimeric structures in the solid state .
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
While direct applications of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are sparsely documented, structurally related pyridones are pivotal in:
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Kinase inhibitor development: Pyridone derivatives exhibit inhibitory activity against kinases like KDR, implicated in cancer angiogenesis .
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Antiviral agents: Nitro-substituted pyridones are explored for their activity against viral proteases .
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Radical chemistry: tert-Butyl groups enhance stability in nitroxide radicals used as spin labels in biophysical studies .
Recent Advancements
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Chiral synthesis: Asymmetric hydrogenation of similar nitro-pyridones enables access to enantiomerically pure intermediates for protease inhibitors .
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Polymer chemistry: Bulky tert-butyl esters improve solubility in polymer precursors, aiding controlled radical polymerization .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage temperature | Room temperature (15–25°C) | |
| Stability | Stable under inert atmosphere | |
| Incompatibilities | Strong acids/bases, oxidizers |
Future Directions and Research Gaps
Underexplored Areas
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Solubility and pharmacokinetics: Empirical data on aqueous solubility and bioavailability are lacking, limiting drug development applications .
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Catalytic applications: Potential as a ligand in transition-metal catalysis remains unexplored.
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Green synthesis: Development of solvent-free or microwave-assisted routes could improve sustainability .
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